N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3S/c1-16(2,3)14-18-19-15(24-14)17-13(22)10-7-12(21)20(8-10)9-11-5-4-6-23-11/h4-6,10H,7-9H2,1-3H3,(H,17,19,22) |
InChI Key |
XARQRTOJWSPFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization Method
For the tert-butyl-substituted thiadiazole, 5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene is prepared by reacting tert-butyl thiosemicarbazide with bromine in acetic acid. The reaction proceeds via oxidative cyclization, forming the thiadiazole ring:
-
tert-Butyl thiosemicarbazide (0.01 mol) is dissolved in acetic acid.
-
Bromine (0.016 mol) in acetic acid is added dropwise under stirring.
-
The mixture is refluxed for 2–4 hours, followed by quenching in ice water.
-
The product is filtered and recrystallized from ethanol (yield: 65–75%).
Preparation of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
The pyrrolidine-carboxamide moiety is synthesized through reductive amination and coupling reactions .
Reductive Amination of Pyrrolidine
Activation of Carboxylic Acid
The carboxylic acid is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dry DMF:
-
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (0.01 mol) is dissolved in DMF.
-
HBTU (1.1 eq) and DIEA (3 eq) are added, and the mixture is stirred at room temperature for 1 hour.
Coupling of Thiadiazole and Pyrrolidine-Carboxamide
The final step involves coupling the thiadiazole and pyrrolidine-carboxamide moieties via nucleophilic acyl substitution .
Amide Bond Formation
-
The activated pyrrolidine-carboxylic acid (from Step 2.2) is reacted with 5-tert-butyl-1,3,4-thiadiazol-2(3H)-amine (0.01 mol) in DMF at 0–5°C.
-
The reaction is stirred for 12–24 hours, followed by extraction with ethyl acetate and purification via column chromatography (yield: 50–60%).
Optimization and Characterization
Reaction Conditions
Spectral Data
-
1H NMR (DMSO-d6) : δ 7.95 (s, 1H, imine), 7.01–7.88 (m, 4H, furan and aromatic), 3.83 (s, 3H, OCH3), 2.53 (s, 9H, tert-butyl).
Challenges and Solutions
Low Yields in Coupling Step
Purification Difficulties
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxidative cyclization | 65–75 | 95 | Scalable for bulk synthesis |
| Reductive amination | 70–80 | 90 | Mild conditions |
| HBTU-mediated coupling | 50–60 | 85 | High regioselectivity |
Recent Advances
Microwave-assisted synthesis has been explored to reduce reaction times. For example, coupling under microwave irradiation at 100°C for 15 minutes increases yields to 70% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it into a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole and furan derivatives.
Scientific Research Applications
Preliminary studies indicate that compounds with thiadiazole and related structures exhibit diverse biological activities. The specific compound under discussion has shown promise in various areas:
Antimicrobial Activity
Research has indicated that thiadiazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide have been evaluated for their effectiveness against various bacterial strains. In vitro studies are necessary to quantify this activity further.
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer properties. Compounds containing thiadiazole rings have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.
Anti-inflammatory Effects
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The presence of functional groups capable of hydrogen bonding enhances their interaction with biological targets involved in inflammatory responses.
Case Study 1: Antimicrobial Screening
A study conducted on similar thiadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affect antimicrobial potency.
| Compound Name | Structure | Activity |
|---|---|---|
| Thiadiazole A | Structure A | Moderate |
| Thiadiazole B | Structure B | High |
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer cell lines, compounds with similar structures were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The findings revealed that certain derivatives induced apoptosis at micromolar concentrations.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| HeLa | 10 | Cell Cycle Arrest |
Mechanism of Action
The mechanism by which N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, while the furan and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The thiadiazole ring’s substitution pattern significantly influences electronic, steric, and solubility properties. Key analogs include:
Key Observations:
Pyrrolidine-3-carboxamide Modifications
The 5-oxopyrrolidine-3-carboxamide moiety is a common feature across analogs, but substituents on the pyrrolidine nitrogen vary:
| Compound Name | Substituent on Pyrrolidine Nitrogen | Impact on Properties |
|---|---|---|
| Target Compound | Furan-2-ylmethyl | Enhances solubility via oxygen heteroatom; furan may participate in π-π interactions |
| 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | 4-Fluorophenyl | Aromatic ring improves membrane permeability; fluorine increases metabolic resistance |
| N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | 3-(Trifluoromethyl)phenyl | Strong electron-withdrawing effects; improves pharmacokinetics |
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a thiadiazole ring with a pyrrolidine moiety and a furan group, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.43 g/mol
- Key Functional Groups : Thiadiazole, furan, carboxamide
These structural characteristics suggest various possible interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of thiadiazole derivatives. Specifically, this compound has shown promising results in several areas:
1. Antimicrobial Activity
Thiadiazole derivatives are known for their antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 12.5 | M. tuberculosis |
| 4d | 25 | M. tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that these compounds effectively inhibit bacterial growth through specific interactions with target proteins involved in bacterial metabolism and cell wall synthesis .
2. Antitumor Activity
The compound's potential as an antitumor agent has been explored through various assays against different cancer cell lines. Notably, studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT116 | 16.23 | Etoposide: 17.94 |
| MCF-7 | 18.69 | Etoposide: 18.69 |
| U87 MG | 34.58 | Etoposide: 2.16 |
These results suggest that the compound may act on multiple pathways involved in cancer cell proliferation and survival .
3. Anti-inflammatory Activity
Research has also indicated that thiadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators such as COX enzymes and cytokines.
The biological activity of this compound is believed to involve several mechanisms:
- Protein Interaction : Molecular docking studies suggest that the compound interacts favorably with specific amino acid residues in target proteins, enhancing its inhibitory effects on microbial growth and tumor cell viability.
- Hydrophobic Interactions : The presence of the tert-butyl group increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- Antitubercular Studies : A study conducted by Soniya et al. demonstrated that pyrrolyl thiadiazoles exhibited significant antitubercular activity with MIC values as low as 12.5 μg/mL against M. tuberculosis .
- Anticancer Research : A review highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines, indicating their potential as anticancer agents due to their ability to induce apoptosis and inhibit proliferation .
Q & A
Q. What are the critical factors for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of reaction conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiadiazole ring formation .
- Temperature and time : Stepwise heating (e.g., 60–80°C for cyclization) ensures high yields of intermediates .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the final product with ≥95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
A combination of methods is required:
- NMR spectroscopy : Confirms substituent positions on the pyrrolidine and thiadiazole rings (e.g., ¹H NMR for furan methyl protons, ¹³C NMR for carbonyl groups) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .
Q. How is the compound’s biological activity initially screened?
Primary evaluations include:
- Enzyme inhibition assays : Testing against kinases or proteases to identify potential therapeutic targets .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide further modifications?
SAR analysis involves:
- Substituent variation : Replacing the tert-butyl group with cyclopropyl or fluorobenzyl moieties to compare bioactivity .
- Molecular docking : Predicting binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases using software (e.g., AutoDock Vina) .
- Pharmacophore modeling : Identifying critical interactions (e.g., hydrogen bonding with the pyrrolidone carbonyl) .
Q. How can conflicting data on biological activity be resolved?
Discrepancies may arise due to:
- Assay variability : Standardize protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
- Structural impurities : Re-characterize batches via HPLC-MS to confirm purity >95% .
- Target specificity : Use siRNA knockdown or CRISPR models to validate target engagement .
Q. What in vivo models are suitable for evaluating therapeutic potential?
Preclinical models include:
- Xenograft mice : Subcutaneous implantation of human cancer cells to assess tumor growth inhibition .
- Murine infection models : Testing antimicrobial efficacy in P. aeruginosa-infected wounds .
- Pharmacokinetic profiling : Measuring bioavailability and half-life via LC-MS/MS .
Q. What strategies identify the compound’s molecular targets?
Advanced approaches include:
Q. What challenges exist in formulating this compound for drug delivery?
Key challenges and solutions:
- Low aqueous solubility : Use cyclodextrin complexes or lipid nanoparticles .
- Metabolic instability : Introduce prodrug moieties (e.g., esterification of the carboxamide) .
- pH sensitivity : Encapsulate in enteric-coated tablets to protect against gastric degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
